Cas no 651780-00-6 (6-bromo-3-(bromomethyl)-1,2-Benzisoxazole)
6-bromo-3-(bromomethyl)-1,2-Benzisoxazole Chemical and Physical Properties
Names and Identifiers
-
- 6-bromo-3-(bromomethyl)-1,2-Benzisoxazole
- 6-Bromo-3-(bromomethyl)benzo[d]isoxazole
- 6-Bromo-3-bromomethyl-1,2-benzisoxazole
- 6-bromo-3-(bromomethyl)-1,2-benzoxazole
- 1,2-Benzisoxazole, 6-bromo-3-(bromomethyl)-
- DA-36463
- 651780-00-6
- XRSLGVBSVYEZKL-UHFFFAOYSA-N
- SCHEMBL3523748
- EN300-7884915
-
- Inchi: 1S/C8H5Br2NO/c9-4-7-6-2-1-5(10)3-8(6)12-11-7/h1-3H,4H2
- InChI Key: XRSLGVBSVYEZKL-UHFFFAOYSA-N
- SMILES: BrCC1C2C=CC(=CC=2ON=1)Br
Computed Properties
- Exact Mass: 290.87174Da
- Monoisotopic Mass: 288.87379Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 26Ų
6-bromo-3-(bromomethyl)-1,2-Benzisoxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7884915-0.05g |
6-bromo-3-(bromomethyl)-1,2-benzoxazole |
651780-00-6 | 95.0% | 0.05g |
$235.0 | 2025-03-21 | |
| Enamine | EN300-7884915-0.1g |
6-bromo-3-(bromomethyl)-1,2-benzoxazole |
651780-00-6 | 95.0% | 0.1g |
$352.0 | 2025-03-21 | |
| Enamine | EN300-7884915-0.25g |
6-bromo-3-(bromomethyl)-1,2-benzoxazole |
651780-00-6 | 95.0% | 0.25g |
$503.0 | 2025-03-21 | |
| Enamine | EN300-7884915-0.5g |
6-bromo-3-(bromomethyl)-1,2-benzoxazole |
651780-00-6 | 95.0% | 0.5g |
$791.0 | 2025-03-21 | |
| Enamine | EN300-7884915-1.0g |
6-bromo-3-(bromomethyl)-1,2-benzoxazole |
651780-00-6 | 95.0% | 1.0g |
$1014.0 | 2025-03-21 | |
| Enamine | EN300-7884915-2.5g |
6-bromo-3-(bromomethyl)-1,2-benzoxazole |
651780-00-6 | 95.0% | 2.5g |
$1988.0 | 2025-03-21 | |
| Enamine | EN300-7884915-5.0g |
6-bromo-3-(bromomethyl)-1,2-benzoxazole |
651780-00-6 | 95.0% | 5.0g |
$2940.0 | 2025-03-21 | |
| Enamine | EN300-7884915-10.0g |
6-bromo-3-(bromomethyl)-1,2-benzoxazole |
651780-00-6 | 95.0% | 10.0g |
$4360.0 | 2025-03-21 | |
| 1PlusChem | 1P00ELU0-50mg |
6-bromo-3-(bromomethyl)-1,2-benzisoxazole |
651780-00-6 | 95% | 50mg |
$342.00 | 2024-04-22 | |
| 1PlusChem | 1P00ELU0-100mg |
6-bromo-3-(bromomethyl)-1,2-benzisoxazole |
651780-00-6 | 95% | 100mg |
$497.00 | 2024-04-22 |
6-bromo-3-(bromomethyl)-1,2-Benzisoxazole Related Literature
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 6-bromo-3-(bromomethyl)-1,2-Benzisoxazole
Introduction to 6-bromo-3-(bromomethyl)-1,2-Benzisoxazole (CAS No. 651780-00-6) and Its Applications in Modern Chemical Biology
6-bromo-3-(bromomethyl)-1,2-Benzisoxazole, identified by the chemical abstracts service number 651780-00-6, is a versatile heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the benzisoxazole class, a scaffold known for its broad spectrum of biological activities and utility in drug discovery. The presence of both bromine and bromomethyl substituents on the benzisoxazole core enhances its reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for further derivatization.
The bromomethyl group at the 3-position of the benzisoxazole ring is particularly noteworthy, as it provides a reactive site for nucleophilic substitution reactions. This feature allows for the facile introduction of various functional groups, enabling the synthesis of complex molecules with tailored biological properties. In recent years, such modifications have been exploited to develop novel pharmacophores targeting diverse therapeutic areas, including oncology, inflammation, and infectious diseases.
Recent advancements in medicinal chemistry have highlighted the importance of benzisoxazole derivatives in addressing unmet medical needs. For instance, studies have demonstrated that compounds bearing a benzisoxazole core can exhibit inhibitory activity against enzymes involved in cancer progression. The 6-bromo-3-(bromomethyl)-1,2-Benzisoxazole scaffold has been particularly investigated for its potential to interfere with key signaling pathways implicated in tumor growth and metastasis. By leveraging its reactive bromomethyl moiety, researchers have synthesized analogs that show promise in preclinical models.
In addition to its applications in oncology research, 6-bromo-3-(bromomethyl)-1,2-Benzisoxazole has been explored as a building block for developing inhibitors of bacterial enzymes. The benzisoxazole ring is structurally similar to natural product scaffolds that exhibit antimicrobial activity, suggesting that derivatives of this compound may possess similar properties. Indeed, recent publications describe the use of this intermediate in generating novel antibiotics targeting resistant bacterial strains. The bromine substituent at the 6-position further enhances its utility by allowing cross-coupling reactions with aryl halides or organometallic reagents, facilitating the construction of more complex molecular architectures.
The synthetic versatility of 6-bromo-3-(bromomethyl)-1,2-Benzisoxazole extends to its role as a precursor in material science applications. Benzisoxazole derivatives are known to contribute to the development of organic semiconductors and optoelectronic materials due to their ability to form π-conjugated systems. The bromine and bromomethyl groups enable further functionalization through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings, which are essential for integrating this compound into advanced polymer materials.
From a mechanistic standpoint, the reactivity of 6-bromo-3-(bromomethyl)-1,2-Benzisoxazole underscores its importance as a synthetic intermediate. The bromomethyl group is highly susceptible to nucleophilic attack, allowing for rapid diversification of the molecular structure. This property has been exploited in flow chemistry approaches, where controlled reaction conditions enable high-yield synthesis of derivatives under mild conditions. Such methodologies are increasingly favored in pharmaceutical research due to their scalability and compatibility with green chemistry principles.
The exploration of 6-bromo-3-(bromomethyl)-1,2-Benzisoxazole also intersects with computational chemistry and drug design strategies. Molecular modeling studies have revealed that structural modifications around the benzisoxazole core can significantly influence binding affinity to biological targets. By integrating experimental data with computational predictions, researchers can rationally design analogs optimized for specific therapeutic applications. The availability of this intermediate has thus accelerated the discovery pipeline for novel bioactive molecules.
In conclusion,6-bromo-3-(bromomethyl)-1,2-Benzisoxazole (CAS No. 651780-00-6) represents a valuable asset in modern chemical biology and pharmaceutical innovation. Its unique structural features—combining a benzisoxazole scaffold with reactive bromine and bromomethyl substituents—make it an indispensable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications for this compound, its significance in advancing therapeutic interventions across multiple disease areas is likely to grow.
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